3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
CAS No.: 1375066-98-0
Cat. No.: VC3026292
Molecular Formula: C9H10ClFO2S2
Molecular Weight: 268.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375066-98-0 |
|---|---|
| Molecular Formula | C9H10ClFO2S2 |
| Molecular Weight | 268.8 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
| Standard InChI Key | FNZHXYBDJSKBJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl |
Introduction
Chemical Identity and Basic Properties
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride, identified by CAS Number 1375066-98-0, is an organosulfur compound characterized by a unique structural arrangement of a 4-fluorophenyl group attached to a propane backbone via a sulfur atom, with a sulfonyl chloride group positioned at the opposite end of the chain. This chemical configuration confers specific reactivity patterns that make it valuable in synthetic applications.
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1375066-98-0 |
| Molecular Formula | C9H10ClFO2S2 |
| Molecular Weight | 268.8 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride |
| Synonyms | 3-((4-Fluorophenyl)thio)propane-1-sulfonyl chloride; 1-Propanesulfonyl chloride, 3-[(4-fluorophenyl)thio]- |
| InChI | InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
| InChIKey | FNZHXYBDJSKBJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl |
Table 1. Chemical identity and basic properties of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Structural Characteristics and Physical Properties
Molecular Structure
The compound features a propane backbone with a sulfonyl chloride (-SO2Cl) group at one end and a 4-fluorophenyl sulfanyl group at the other. This dual functionality creates a reactive molecule with distinct chemical behavior. The fluorine substituent on the phenyl ring enhances the compound's utility in various synthetic pathways, particularly in pharmaceutical development where fluorinated compounds often exhibit improved pharmacokinetic properties.
Physical Properties
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride exhibits the following physical characteristics:
| Physical Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | 360.8±27.0 °C (Predicted) |
| Density | 1.41±0.1 g/cm3 (Predicted) |
| Appearance | Not specified in literature |
| Solubility | Typically soluble in organic solvents such as dichloromethane, acetone, and other non-protic organic solvents |
Table 2. Physical properties of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Applications in Organic Synthesis
Sulfonylation Reactions
The primary application of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is in sulfonylation reactions. The compound belongs to the sulfonyl chloride class, known for its high reactivity toward nucleophiles, particularly amines. This reactivity makes it valuable in the synthesis of sulfonamides, which are important structural motifs in many pharmaceutical compounds .
Building Block for Complex Molecules
Synthesis Methods and Related Chemistry
Alternative Synthesis Pathways
Several alternative approaches to sulfonyl chlorides are described in the literature:
Structural Analogs and Comparative Studies
Comparison with Related Compounds
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride belongs to a family of structurally related compounds that differ in their substituents or core structure. One notable analog is 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride (CAS: 1375067-43-8), which contains a chlorine instead of fluorine on the phenyl ring .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride | 1375066-98-0 | C9H10ClFO2S2 | 268.76 g/mol | Contains fluorine on phenyl ring |
| 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride | 1375067-43-8 | C9H10Cl2O2S2 | 285.2 g/mol | Contains chlorine on phenyl ring |
| 1-Propanesulfonyl chloride | 10147-36-1 | C3H7ClO2S | 142.6 g/mol | Lacks phenylsulfanyl group |
Table 3. Comparison of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride with structural analogs
Structure-Activity Relationships
The fluorine substituent in 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride likely influences its chemical reactivity compared to chlorinated or non-halogenated analogs. Fluorinated compounds typically exhibit:
-
Altered electronic properties due to fluorine's high electronegativity
-
Different hydrogen bonding capabilities
-
Modified lipophilicity and metabolic stability
-
Potential enhancement of biological activity when incorporated into pharmacologically active molecules
| Supplier | Contact Information | Product Details |
|---|---|---|
| LIFE CHEMICALS (formerly I.F. Lab) | Tel: 1 905 634 5212, Email: vasily.pinchuk@lifechemicals.com | Catalog number not specified |
Table 4. Commercial suppliers of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
It should be noted that the compound's availability may be subject to restrictions due to patent laws and regulations, as is common with specialized research chemicals.
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